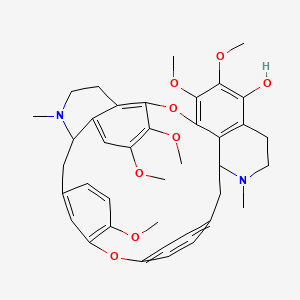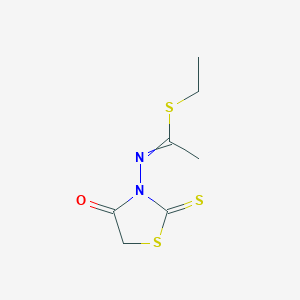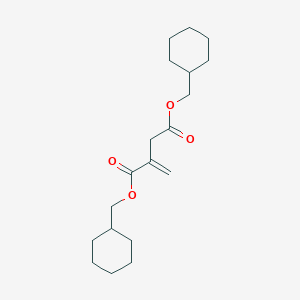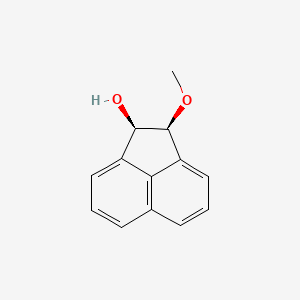
1-(Ethylsulfanyl)-3,4-dimethyl-2,5-dihydro-1H-phosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethylsulfanyl)-3,4-dimethyl-2,5-dihydro-1H-phosphole is an organophosphorus compound characterized by the presence of a phosphole ring substituted with ethylsulfanyl and dimethyl groups
Méthodes De Préparation
The synthesis of 1-(Ethylsulfanyl)-3,4-dimethyl-2,5-dihydro-1H-phosphole typically involves the reaction of appropriate phosphole precursors with ethylsulfanyl reagents under controlled conditions. One common method includes the use of tertiary phosphines and sulfur-containing reagents to introduce the ethylsulfanyl group . Industrial production methods may involve large-scale reactions using optimized catalysts and reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-(Ethylsulfanyl)-3,4-dimethyl-2,5-dihydro-1H-phosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphole ring to more saturated derivatives using reducing agents like lithium aluminum hydride.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include phosphole oxides, reduced phosphole derivatives, and substituted phosphole compounds .
Applications De Recherche Scientifique
1-(Ethylsulfanyl)-3,4-dimethyl-2,5-dihydro-1H-phosphole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials, including polymers and catalysts for various industrial processes .
Mécanisme D'action
The mechanism of action of 1-(Ethylsulfanyl)-3,4-dimethyl-2,5-dihydro-1H-phosphole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes, thereby influencing the reactivity and stability of these complexes. Additionally, its sulfur-containing group can participate in redox reactions, affecting cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
1-(Ethylsulfanyl)-3,4-dimethyl-2,5-dihydro-1H-phosphole can be compared with other similar compounds, such as:
Phospholes: These compounds share the phosphole ring structure but differ in their substituents, leading to variations in reactivity and applications.
Phospholanes: Saturated analogs of phospholes, which exhibit different reactivity due to the absence of double bonds in the ring
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Propriétés
Numéro CAS |
75416-99-8 |
|---|---|
Formule moléculaire |
C8H15PS |
Poids moléculaire |
174.25 g/mol |
Nom IUPAC |
1-ethylsulfanyl-3,4-dimethyl-2,5-dihydrophosphole |
InChI |
InChI=1S/C8H15PS/c1-4-10-9-5-7(2)8(3)6-9/h4-6H2,1-3H3 |
Clé InChI |
CJAWNLCDPLGVCP-UHFFFAOYSA-N |
SMILES canonique |
CCSP1CC(=C(C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


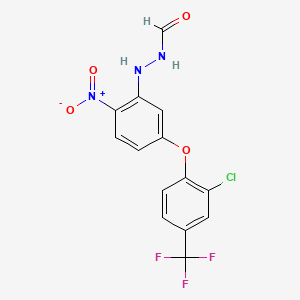
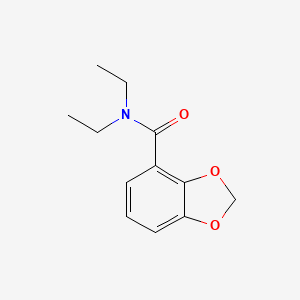
![Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]-](/img/structure/B14455692.png)
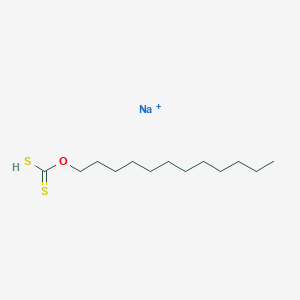
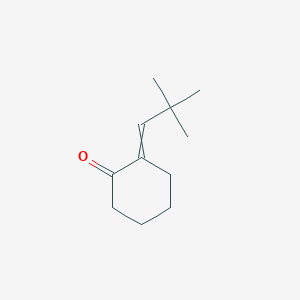
![Thiourea, N,N'-bis[3-(triethylsilyl)propyl]-](/img/structure/B14455702.png)
